N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide
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Overview
Description
N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide typically involves the reaction of 4-aminobenzonitrile with thiourea and sodium azide under acidic conditions to form the tetrazole ring. The resulting intermediate is then acylated with propanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in disease pathways. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites and inhibit their activity. This interaction can disrupt cellular processes and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]hexanamide
- 2-(Methylsulfanyl)-N-[3-(5-sulfanylidene-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide
Uniqueness
N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the propanamide group. This structural uniqueness can result in different reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
84754-84-7 |
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Molecular Formula |
C10H11N5OS |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
N-[4-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C10H11N5OS/c1-2-9(16)11-7-3-5-8(6-4-7)15-10(17)12-13-14-15/h3-6H,2H2,1H3,(H,11,16)(H,12,14,17) |
InChI Key |
ZXMYGMORRXOUHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2C(=S)N=NN2 |
Origin of Product |
United States |
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